molecular formula C21H23N3O5S B2842441 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955736-08-0

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2842441
CAS RN: 955736-08-0
M. Wt: 429.49
InChI Key: CJQLINDQZHBEMD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, a carboxamide, a tetrahydrofuran, and a tetrahydrobenzo[d]thiazole. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon backbone. Techniques like X-ray crystallography or NMR could be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group might make it a good nucleophile, while the tetrahydrofuran group could potentially make it reactive towards acids .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

Without more information, it’s difficult to predict the compound’s mechanism of action. It would depend on its intended use and the system in which it’s being used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present .

Future Directions

Future research could involve studying the compound’s reactivity, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-19(12-6-7-15-16(9-12)29-11-28-15)24-21-23-18-14(4-1-5-17(18)30-21)20(26)22-10-13-3-2-8-27-13/h6-7,9,13-14H,1-5,8,10-11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQLINDQZHBEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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